Isopropyl 6-isopropoxynicotinate
Description
While specific data on Isopropyl 6-isopropoxynicotinate is unavailable in the provided evidence, its structure can be inferred as a nicotinic acid derivative esterified with isopropyl alcohol and bearing an additional isopropoxy group at the 6-position of the pyridine ring. Such modifications likely influence its reactivity, solubility, and biological activity compared to simpler esters like Isopropyl nicotinate (CAS 553-60-6) .
Properties
CAS No. |
223127-06-8 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
propan-2-yl 6-propan-2-yloxypyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-11-6-5-10(7-13-11)12(14)16-9(3)4/h5-9H,1-4H3 |
InChI Key |
SFMYIVXQJOJZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Properties
The table below compares key parameters of three related compounds:
Key Observations:
- Isopropyl nicotinate has the highest molar mass due to its aromatic pyridine ring.
- Isopropyl nitrite is the lightest and contains a reactive nitroso group, making it highly volatile and unstable compared to the others.
- Isopropyl acetate lacks aromaticity but is widely used as a solvent due to its moderate polarity and compatibility with organic matrices.
2.2 Chemical Reactivity and Stability
- Isopropyl nicotinate: Stable under standard conditions but may hydrolyze in acidic or alkaline environments. No incompatibilities are noted in the evidence, though esters generally react with strong acids/bases .
- Isopropyl nitrite : Highly reactive due to the nitrite group; decomposes upon exposure to light, heat, or oxidizing agents .
- Isopropyl acetate : Incompatible with oxidizing agents (e.g., peroxides), strong acids, and bases, which can induce decomposition or combustion .
Limitations and Inferences for Isopropyl 6-Isopropoxynicotinate
While direct data is unavailable, the following inferences can be made based on structural analogs:
- Enhanced Steric Hindrance : The additional isopropoxy group may reduce hydrolysis rates compared to simpler esters.
- Safety Profile : Likely less volatile than Isopropyl nitrite but may share irritant properties with Isopropyl nicotinate .
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